Lenvatinib Mesylate

Biochemical Assay Kinase Profiling Receptor Tyrosine Kinase Inhibition

Lenvatinib mesylate (CAS 857890-39-2) is the methanesulfonate salt of lenvatinib, an orally bioavailable, small-molecule multikinase inhibitor. It is a type II ATP-competitive inhibitor that targets a unique spectrum of receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR1–3), fibroblast growth factor receptors (FGFR1–4), platelet-derived growth factor receptors (PDGFRα/β), RET, and KIT.

Molecular Formula C22H23ClN4O7S
Molecular Weight 523.0 g/mol
CAS No. 857890-39-2
Cat. No. B1683801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenvatinib Mesylate
CAS857890-39-2
Synonyms4-(3-chloro-4-((cyclopropylaminocarbonyl)amino)phenoxy)-7-methoxy-6-quinolinecarboxamide
4-(3-chloro-4-(N'-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide
E 7080
E-7080
lenvatinib
Lenvima
Molecular FormulaC22H23ClN4O7S
Molecular Weight523.0 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl.CS(=O)(=O)O
InChIInChI=1S/C21H19ClN4O4.CH4O3S/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11;1-5(2,3)4/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28);1H3,(H,2,3,4)
InChIKeyHWLFIUUAYLEFCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lenvatinib Mesylate (857890-39-2) Procurement Guide: Product-Specific Evidence for Scientific Selection


Lenvatinib mesylate (CAS 857890-39-2) is the methanesulfonate salt of lenvatinib, an orally bioavailable, small-molecule multikinase inhibitor [1]. It is a type II ATP-competitive inhibitor that targets a unique spectrum of receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR1–3), fibroblast growth factor receptors (FGFR1–4), platelet-derived growth factor receptors (PDGFRα/β), RET, and KIT [2]. This specific polypharmacology distinguishes it from many in-class compounds and underpins its clinical utility in several difficult-to-treat solid tumors.

Why Lenvatinib Mesylate (857890-39-2) Is Not Interchangeable with Other VEGFR-Targeted Kinase Inhibitors


Procurement decisions based solely on a compound's class (e.g., 'VEGFR TKI') overlook critical, quantifiable differences that drive distinct clinical and experimental outcomes. Lenvatinib mesylate exhibits a unique biochemical potency profile, including potent inhibition of FGFR1-4 and RET, which is absent or weaker in common comparators like sorafenib and sunitinib [1]. Furthermore, direct head-to-head clinical trials and real-world studies demonstrate significantly different efficacy and safety outcomes, such as superior objective response rates and progression-free survival in certain indications, and a distinctly different adverse event profile compared to sorafenib [2]. These specific, data-driven differentiators preclude simple substitution and necessitate precise compound selection for experimental reproducibility and therapeutic targeting.

Quantitative Evidence for Selecting Lenvatinib Mesylate (857890-39-2) Over Analogs


Superior Biochemical Potency Against VEGFR2/3 and Unique Inhibition of FGFR and RET

In cell-free biochemical assays, lenvatinib demonstrates sub-nanomolar to low nanomolar potency against VEGFR2 and VEGFR3, which is superior to that of sorafenib. Furthermore, lenvatinib potently inhibits FGFR1-4 and RET, a feature that is absent or significantly weaker in both sorafenib and sunitinib [1][2]. This distinct kinase inhibition profile is a core differentiator.

Biochemical Assay Kinase Profiling Receptor Tyrosine Kinase Inhibition

Demonstrated Superior Objective Response Rate and Progression-Free Survival vs. Sorafenib in Radioiodine-Refractory Differentiated Thyroid Cancer

In a Phase 3 clinical trial (SELECT) for radioiodine-refractory differentiated thyroid cancer, lenvatinib demonstrated a highly significant improvement in objective response rate (ORR) and progression-free survival (PFS) compared to placebo. A separate direct real-world analysis confirmed its superiority over sorafenib in this setting [1][2].

Thyroid Cancer Oncology Clinical Trial Radioiodine-Refractory DTC

Significantly Prolonged Survival vs. Sorafenib as Second-Line Therapy for Advanced Hepatocellular Carcinoma

In a real-world, multicenter observational study (LEVIATHAN), lenvatinib as a second-line treatment after failure of atezolizumab plus bevacizumab in patients with unresectable hepatocellular carcinoma (HCC) resulted in significantly longer overall survival (OS) and progression-free survival (PFS) compared to sorafenib [1].

Hepatocellular Carcinoma Second-Line Therapy Clinical Outcome Comparison

Differentiated Adverse Event Profile: Significantly Lower Incidence of Hand-Foot Syndrome vs. Sorafenib

The side effect profiles of lenvatinib and sorafenib are quantitatively distinct. Real-world data from a large multicenter study in HCC demonstrates that lenvatinib is associated with a significantly lower incidence of hand-foot syndrome, a debilitating adverse event common with sorafenib, but a higher incidence of proteinuria [1].

Toxicology Adverse Event Profile Drug Safety Comparison

Long Half-Life Enabling Once-Daily Dosing vs. Twice-Daily Sorafenib

Lenvatinib mesylate exhibits a favorable pharmacokinetic profile characterized by a long terminal elimination half-life, which supports a convenient once-daily oral dosing regimen. This contrasts with comparators like sorafenib, which requires twice-daily dosing [1][2].

Pharmacokinetics Dosing Regimen Oral Bioavailability

Recommended Research and Procurement Scenarios for Lenvatinib Mesylate (857890-39-2)


Preclinical Modeling of Second-Line Therapy for Advanced Hepatocellular Carcinoma (HCC)

Use lenvatinib mesylate in xenograft or genetically engineered mouse models of HCC to investigate mechanisms of acquired resistance to first-line atezolizumab plus bevacizumab. The demonstrated superiority of lenvatinib over sorafenib in this specific clinical sequence (HR 0.67 for OS) makes it the most relevant tool for translational studies aiming to model and overcome resistance [1].

Investigating FGFR-Driven or RET-Altered Tumor Biology

Select lenvatinib mesylate for in vitro and in vivo studies of tumors with known FGFR or RET alterations (e.g., certain subtypes of thyroid, lung, or endometrial cancers). Its potent biochemical inhibition of FGFR1 (IC50 46 nM) and RET (IC50 1.5 nM) provides a unique tool for probing these signaling pathways, in contrast to other VEGFR TKIs like sunitinib or sorafenib that lack this polypharmacology [1].

Long-Term Rodent Toxicology Studies with Minimized Handling Stress

Procure lenvatinib mesylate for long-duration (e.g., 28-day+) rodent efficacy and toxicity studies. The 28-hour half-life supports a once-daily oral gavage schedule, which reduces animal handling frequency, minimizes stress-related confounding factors, and improves consistency of drug exposure compared to agents requiring twice-daily dosing like sorafenib [1].

Comparative Toxicology: Evaluating Mechanisms of Hypertension and Proteinuria

Use lenvatinib mesylate as a chemical probe in rodent models to investigate the mechanistic basis of VEGF-pathway inhibitor-induced hypertension and proteinuria. Its distinct safety profile, characterized by a 2.4-fold higher incidence of proteinuria and lower incidence of hand-foot syndrome compared to sorafenib, makes it a valuable comparator for dissecting on-target versus off-target toxicities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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